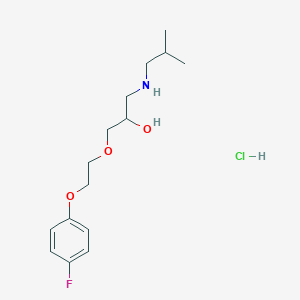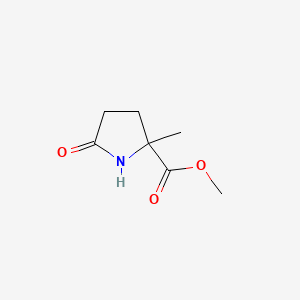
Proline, 2-methyl-5-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proline, 2-methyl-5-oxo-, methyl ester is a derivative of the amino acid proline, which is known for its unique cyclic structure that influences the secondary structure of proteins. The modification of proline by introducing methyl groups and an ester function can significantly alter its chemical and physical properties, as well as its reactivity and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of proline derivatives, such as enantiopure proline-valine and hydroxyproline-valine chimeras, involves regioselective enolization and alkylation steps. For instance, the enolization of 4-oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester with a strong base like KN(SiMe3)2, followed by alkylation with iodomethane, leads to the formation of 3,3-dimethyl-4-oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester in excellent yield . Additionally, the synthesis of diastereomerically enriched malonate half-esters from enantiopure malonate diesters is achieved through asymmetric enzymatic hydrolysis by Porcine Liver Esterase (PLE), which can be further transformed into novel 5-substituted Cα-methyl-β-proline analogues .
Molecular Structure Analysis
The molecular structure of azido-substituted proline methyl esters has been elucidated through crystallography. These structures exhibit nonlinear azido moieties with specific N--N--N angles and close intramolecular contacts between the carbonyl oxygen of the amide and the central nitrogen of the azido group, which are indicative of the steric and electronic influences of the substituents on the proline ring .
Chemical Reactions Analysis
The chemical reactivity of proline derivatives is diverse. For example, the reduction of ketone groups in the synthesized β-alkylproline derivatives can be achieved through hydride reduction, leading to enantiopure hydroxyprolines . The azido-substituted proline methyl esters represent a novel proline oxidation, where the azido group can potentially participate in various chemical transformations, such as Staudinger reactions or azide-alkyne cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of proline derivatives are influenced by their substituents. The introduction of azido and methyl groups can affect the solubility, crystallization behavior, and overall stability of the compounds. The enzymatic resolution of racemic mixtures to obtain enantiopure methyl esters of proline derivatives demonstrates the importance of chirality in determining the physical properties, such as optical rotation, and the potential for high enantiomeric excess in the final products .
Applications De Recherche Scientifique
Synthesis and Chemical Modification
Studies have demonstrated various methods for the synthesis and chemical modification of proline derivatives. For instance, an improved synthesis pathway for 5-thioxo-L-proline, synthesized from naturally occurring 5-oxo-L-proline, has been developed. This method provides a basis for the synthesis of N-acyl and S-alkyl derivatives of 5-thioxo-L-proline methyl ester, which are valuable in peptide synthesis (Larsen et al., 1989). Additionally, efficient and economical methods have been described for the preparation of various mono-and diprotected a-substituted proline derivatives, which are versatile synthons for proline peptidomimetics (Wang, 1999).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of proline derivatives. An example is the synthesis of 3-substituted prolines from 3-hydroxy-(S)-2-proline, allowing for the introduction of various groups at C3 with good to modest diastereoselectivity (Kamenecka et al., 2001).
Chiral Separation and Analysis
Chiral separation of proline derivatives using high-performance liquid chromatography (HPLC) has been developed. This is important in the pharmaceutical industry for the separation of enantiomers of proline derivatives, which are widely used as building blocks in various pharmaceutical compounds (Zhao & Pritts, 2007).
Organocatalysis
Proline derivatives have been utilized in organocatalysis. For instance, the methyl ester of (S)-proline-(S)-phenylalanine has been used in the asymmetric aldol reaction, demonstrating higher diastereo- and enantioselectivity under solvent-free conditions compared to similar reactions in solution (Hernández & Juaristi, 2011).
Metabolism Studies
Metabolism studies involving proline derivatives have been conducted. The metabolism of 5-oxo-L-proline in vivo and its inhibition by analogs such as 3-methyl-5-oxo-L-proline have been investigated, providing insights into enzymatic processes (Hsu & Meister, 1985).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-methyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPIFZJXPJMDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
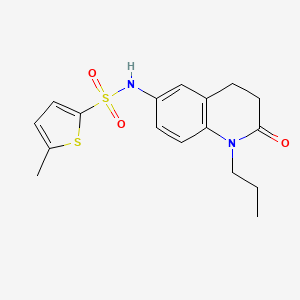
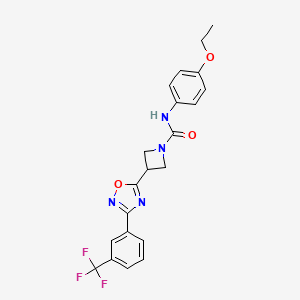
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)
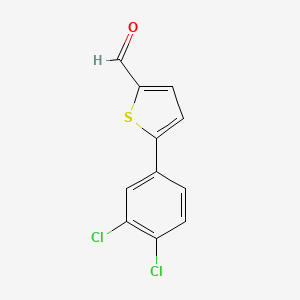
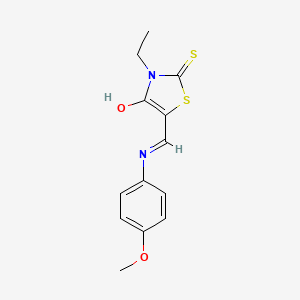
![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)


